molecular formula C19H17NO3 B11317434 7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11317434
M. Wt: 307.3 g/mol
InChI Key: WDSGRUDXTLNQLB-UHFFFAOYSA-N
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Description

7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a methoxy group, a methylphenyl group, and a benzoxepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzoxepine derivative with an amine, such as 4-methylphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide
  • 7-methoxy-N-(4-chlorophenyl)-1-benzoxepine-4-carboxamide
  • 7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxylic acid

Uniqueness

7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and the benzoxepine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

7-methoxy-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H17NO3/c1-13-3-5-16(6-4-13)20-19(21)14-9-10-23-18-8-7-17(22-2)12-15(18)11-14/h3-12H,1-2H3,(H,20,21)

InChI Key

WDSGRUDXTLNQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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